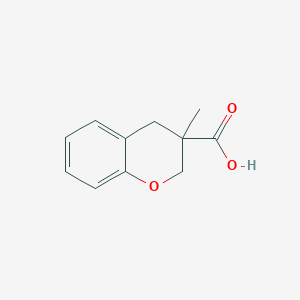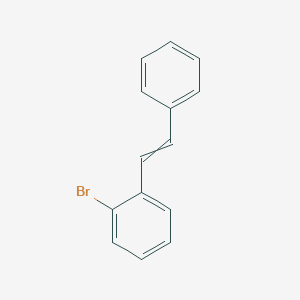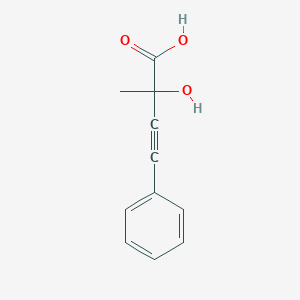
(3r)-1-cyclopentylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-cyclopentyl-pyrrolidin-3-ol is a chiral compound featuring a cyclopentyl group attached to a pyrrolidine ring with a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclopentyl-pyrrolidin-3-ol typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the third position of the pyrrolidine ring.
One common method involves the use of cyclopentyl bromide and pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-1-cyclopentyl-pyrrolidin-3-ol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-cyclopentyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopentyl group to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce a fully reduced cyclopentyl-pyrrolidine.
Applications De Recherche Scientifique
®-1-cyclopentyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-cyclopentyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the cyclopentyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle without the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to ®-1-cyclopentyl-pyrrolidin-3-ol but without the cyclopentyl group.
Uniqueness
®-1-cyclopentyl-pyrrolidin-3-ol is unique due to the combination of the cyclopentyl group and the hydroxylated pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(3R)-1-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2/t9-/m1/s1 |
Clé InChI |
BGHMBQDVMFINMV-SECBINFHSA-N |
SMILES isomérique |
C1CCC(C1)N2CC[C@H](C2)O |
SMILES canonique |
C1CCC(C1)N2CCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Imidazol-1-yl-1-phenoxy-propyl)-phenyl]-1H-pyrazole](/img/structure/B8496674.png)
![2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane](/img/structure/B8496688.png)

![4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8496693.png)



![4-Aminomethyl-1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B8496714.png)

![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)




